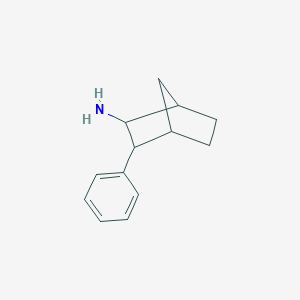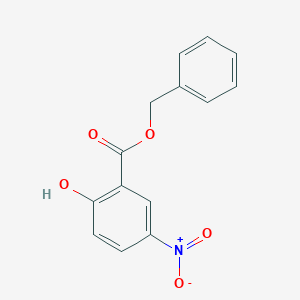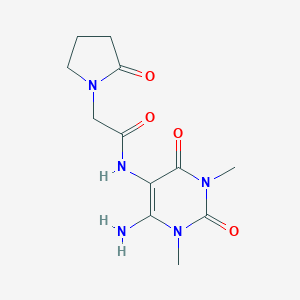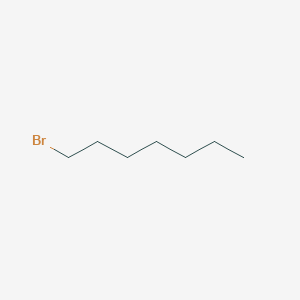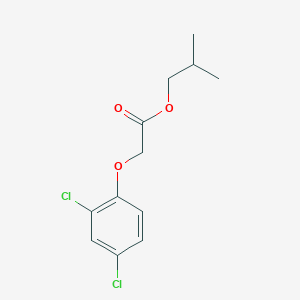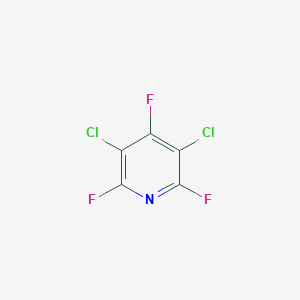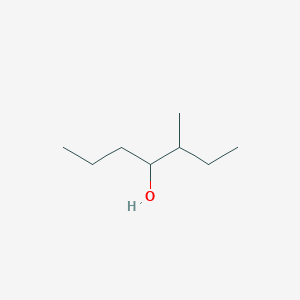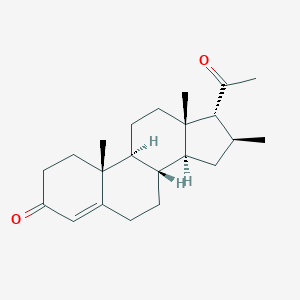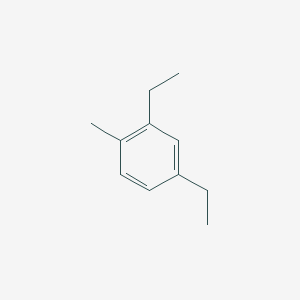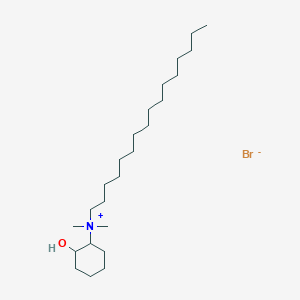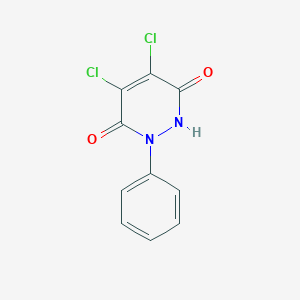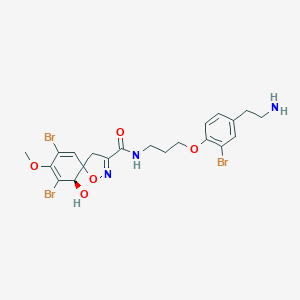
14-Debromoaraplysillin I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Debromoaraplysillin I is a natural product that has been isolated from various marine organisms. It is a member of the araplysin family of compounds and has been found to possess various biological activities.
Mecanismo De Acción
The mechanism of action of 14-Debromoaraplysillin I is not fully understood. However, it has been suggested that the compound may exert its anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of various signaling pathways involved in cancer cell proliferation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 14-Debromoaraplysillin I can modulate the expression of various genes and proteins involved in cancer cell proliferation, apoptosis, and angiogenesis. The compound has also been found to possess anti-inflammatory and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 14-Debromoaraplysillin I in lab experiments is its potential as a new anti-cancer drug candidate. However, the compound is difficult to synthesize, and its availability is limited. Moreover, the mechanism of action of the compound is not fully understood, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
Future research on 14-Debromoaraplysillin I should focus on the development of more efficient synthesis methods to increase the availability of the compound for further study. Moreover, more research is needed to determine the safety and efficacy of the compound as a potential anti-cancer drug candidate. Additionally, further studies are required to elucidate the mechanism of action of 14-Debromoaraplysillin I and to explore its potential as a treatment for other diseases, such as inflammation and microbial infections.
Conclusion:
In conclusion, 14-Debromoaraplysillin I is a natural product with various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The compound is difficult to synthesize, and its mechanism of action is not fully understood. However, further research on 14-Debromoaraplysillin I has the potential to lead to the development of new anti-cancer drugs and treatments for other diseases.
Métodos De Síntesis
The synthesis of 14-Debromoaraplysillin I involves the extraction of the compound from marine organisms or the total synthesis of the compound. The total synthesis of 14-Debromoaraplysillin I has been achieved using various methods, including the use of palladium-catalyzed Sonogashira coupling, Suzuki coupling, and Stille coupling reactions.
Aplicaciones Científicas De Investigación
14-Debromoaraplysillin I has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has been studied extensively for its anti-cancer properties and has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
Número CAS |
136685-29-5 |
|---|---|
Nombre del producto |
14-Debromoaraplysillin I |
Fórmula molecular |
C21H24Br3N3O5 |
Peso molecular |
638.1 g/mol |
Nombre IUPAC |
(6R)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C21H24Br3N3O5/c1-30-18-14(23)10-21(19(28)17(18)24)11-15(27-32-21)20(29)26-7-2-8-31-16-4-3-12(5-6-25)9-13(16)22/h3-4,9-10,19,28H,2,5-8,11,25H2,1H3,(H,26,29)/t19-,21?/m0/s1 |
Clave InChI |
NMQGCYQSHLBLKC-ZQRQZVKFSA-N |
SMILES isomérico |
COC1=C([C@@H](C2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3)CCN)Br)C=C1Br)O)Br |
SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3)CCN)Br)C=C1Br)O)Br |
SMILES canónico |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3)CCN)Br)C=C1Br)O)Br |
Sinónimos |
14-debromoaraplysillin I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B155003.png)
